molecular formula C21H24N2O4 B250414 N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

货号: B250414
分子量: 368.4 g/mol
InChI 键: XNQXCBGXOWDKTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including B cell malignancies and autoimmune disorders.

作用机制

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and plays a critical role in B cell proliferation, survival, and differentiation. This compound binds to the active site of BTK and prevents its activation, thereby blocking downstream signaling pathways and inhibiting B cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound has been shown to reduce the production of autoantibodies in preclinical models of autoimmune disorders, including rheumatoid arthritis and lupus. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

One of the main advantages of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, this compound has demonstrated potent anti-tumor activity in preclinical models of B cell malignancies, making it a promising candidate for further development as a therapeutic agent. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent. One potential application is in the treatment of CLL, which is a B cell malignancy that is often resistant to current therapies. This compound has shown promising results in preclinical models of CLL, and further clinical studies are needed to evaluate its efficacy in this setting. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, where this compound has shown efficacy in preclinical models. Finally, this compound may have potential applications in other B cell-related diseases, such as multiple sclerosis and primary immune deficiency disorders.

合成方法

The synthesis of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group, followed by the introduction of the furanyl group. The next step involves the coupling of the amine group with the propionyl group, followed by the deprotection of the phenolic hydroxyl group. Finally, the benzamide moiety is introduced, and the final product is obtained after purification by chromatography.

科学研究应用

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B cell malignancies and autoimmune disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

属性

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC 名称

4-(oxolan-2-ylmethoxy)-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-5-3-6-17(13-16)23-21(25)15-8-10-18(11-9-15)27-14-19-7-4-12-26-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

InChI 键

XNQXCBGXOWDKTG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

规范 SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。